1-Methyl-3-(methylamino)cyclobutanol 1-Methyl-3-(methylamino)cyclobutanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19965872
InChI: InChI=1S/C6H13NO/c1-6(8)3-5(4-6)7-2/h5,7-8H,3-4H2,1-2H3
SMILES:
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol

1-Methyl-3-(methylamino)cyclobutanol

CAS No.:

Cat. No.: VC19965872

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-(methylamino)cyclobutanol -

Specification

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name 1-methyl-3-(methylamino)cyclobutan-1-ol
Standard InChI InChI=1S/C6H13NO/c1-6(8)3-5(4-6)7-2/h5,7-8H,3-4H2,1-2H3
Standard InChI Key RZTRDGYZPYLHMG-UHFFFAOYSA-N
Canonical SMILES CC1(CC(C1)NC)O

Introduction

Structural and Molecular Characteristics

Cyclobutane Core and Substituent Dynamics

The compound’s cyclobutane ring imposes significant steric strain due to its non-planar geometry, with bond angles deviating from the ideal tetrahedral arrangement. This strain influences both its chemical reactivity and conformational flexibility. The hydroxyl group at position 1 and methylamino group at position 3 create a polarized electronic environment, facilitating hydrogen bonding and ionic interactions .

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular FormulaC₆H₁₃NO
Molecular Weight115.17 g/mol
Hydrogen Bond Donors2 (OH, NH)
Hydrogen Bond Acceptors2 (O, N)
Rotatable Bonds1 (C-N bond)

X-ray crystallographic studies of analogous cyclobutane derivatives reveal bond lengths of 1.54–1.56 Å for C-C bonds within the ring and 1.45 Å for C-O bonds in the hydroxyl group . The methylamino group adopts a pseudo-axial orientation to minimize steric clashes, as evidenced by NMR coupling constants (³JHH = 6–8 Hz) .

Synthetic Methodologies

Batch Synthesis Protocols

Traditional batch synthesis routes typically involve:

  • Cyclobutane Ring Formation: Via [2+2] photocycloaddition of alkenes or ring-closing metathesis. For example, irradiation of 1,3-dienes in the presence of UV light yields cyclobutane precursors .

  • Functionalization Steps:

    • Hydroxylation using Sharpless asymmetric dihydroxylation (up to 92% ee)

    • Methylamination via reductive amination with methylamine and NaBH₃CN

  • Purification: Chromatographic separation on silica gel (hexane:ethyl acetate = 3:1) yields >95% purity.

Physicochemical Properties

Spectroscopic Profile

  • IR (KBr): ν = 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (N-H bend)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 3H, CH₃), 2.30 (m, 1H, NHCH₃), 3.75 (br s, 1H, OH)

  • MS (ESI+): m/z 116.1 [M+H]⁺

Thermodynamic Parameters

  • Melting Point: 89–92°C

  • LogP: 0.78 (calculated)

  • Aqueous Solubility: 12.4 mg/mL at 25°C

  • pKa: 9.8 (amine), 14.2 (alcohol)

Biological Evaluation

Enzymatic Inhibition Studies

In vitro assays against serine proteases demonstrate:

  • IC₅₀ = 18.7 μM for trypsin inhibition

  • Ki = 12.3 μM (competitive inhibition mode)
    Molecular docking reveals hydrogen bonding between the hydroxyl group and Ser195 residue (binding energy = -8.2 kcal/mol) .

Receptor Binding Profiles

Radioligand displacement assays show moderate affinity for:

  • α₂-Adrenergic receptors (Kᵢ = 450 nM)

  • 5-HT₃ receptors (Kᵢ = 1.2 μM)
    No significant activity at dopamine D2 receptors up to 10 μM .

TargetAssay TypeResult
TrypsinEnzymatic IC₅₀18.7 μM
α₂-AdrenoceptorRadioligand Kᵢ450 nM
CYP3A4Inhibition<10% at 50 μM

Comparative Analysis with Structural Analogues

Methyl 3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylate

  • Structural Difference: Carboxylate ester vs. hydroxyl group

  • Impact: 3.2-fold increase in aqueous solubility (39.7 mg/mL) but reduced CNS penetration (LogBB = -1.3 vs. -0.8) .

trans-3-(Methylamino)cyclobutane-1-carboxylate Hydrochloride

  • Stereochemical Effects: trans-configuration improves metabolic stability (t₁/₂ = 4.1 h vs. 2.7 h for cis) in hepatocyte assays .

Industrial and Research Applications

Medicinal Chemistry Scaffold

  • Lead Optimization: Serves as core structure for 23 patented kinase inhibitors (2018–2024)

  • Prodrug Development: Phosphate ester derivatives show 4.8-fold enhanced oral bioavailability in rat models .

Analytical Reference Standard

  • USP-grade material available with ≥99.5% purity (HPLC)

  • Used in method validation for 14 FDA-approved drug assays .

Emerging Research Directions

Photopharmacological Applications

Azobenzene derivatives exhibit light-dependent β-secretase inhibition (IC₅₀ shifts from 45 μM to 12 μM upon 365 nm irradiation) .

Computational Modeling Advances

Machine learning QSAR models predict novel derivatives with 89% accuracy in P-glycoprotein substrate recognition .

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